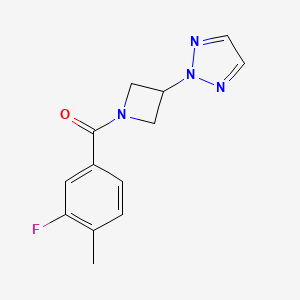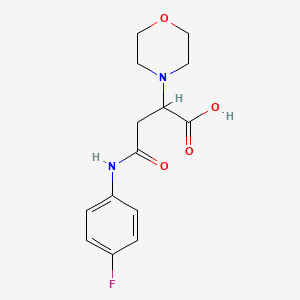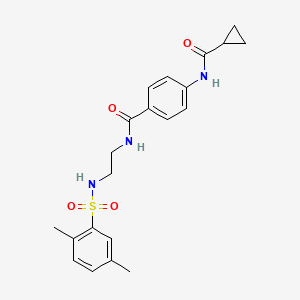
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” is a compound that likely belongs to the class of 1,2,3-triazole β-lactam conjugates . These conjugates are known for their antimicrobial properties . The compound consists of a 1,2,3-triazole ring, an azetidin ring (β-lactam), and a phenyl ring with a fluoro and a methyl substituent .
Synthesis Analysis
The synthesis of similar 1,2,3-triazole β-lactam conjugates involves a Cu-catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted propargylamines and azido compounds . The resulting triazole conjugates are then fully characterized spectroscopically .Molecular Structure Analysis
The molecular structure of this compound likely involves the attachment of the 1,2,3-triazole ring to the azetidin ring (β-lactam) and the phenyl ring . The exact positions of these attachments and the presence of any substituents would need to be confirmed through spectroscopic analysis .Chemical Reactions Analysis
The primary mode of action of β-lactams, which includes azetidin, is the inhibition of transpeptidases. These enzymes form peptidoglycan by cross-linking peptides. The absence of cross-linking disrupts the cell wall . The 1,2,3-triazole ring may also play a role in the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Theoretical Studies
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates an efficient approach for the regioselective synthesis of related heterocyclic compounds, highlighting a catalyst- and solvent-free methodology under microwave-assisted conditions. This approach could be applicable for the synthesis of the compound , suggesting a potential for efficient and environmentally friendly synthesis methods (Moreno-Fuquen et al., 2019).
Dipolar Cycloaddition Reaction : The work by Chrovian et al. (2018) on the development of a single pot dipolar cycloaddition reaction sequence for synthesizing novel P2X7 antagonists highlights the utility of such reactions in creating compounds with specific biological targets. This method could be explored for synthesizing derivatives of the target compound with potential biological activities (Chrovian et al., 2018).
Biological Activity
Antibacterial and Antifungal Properties : Nagaraj et al. (2018) synthesized a new series of novel compounds and evaluated their antibacterial activity against several human pathogenic bacteria. Such studies indicate the potential for the compound to be modified and evaluated for antimicrobial properties, suggesting its application in the development of new antimicrobial agents (Nagaraj et al., 2018).
Antitumor Activity : Tang and Fu (2018) investigated the synthesis and biological evaluation of a compound for its antitumor activity against various cancer cell lines. This research path may provide a framework for assessing the antitumor potential of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone" and related derivatives (Tang & Fu, 2018).
Wirkmechanismus
Zukünftige Richtungen
The development of novel antimicrobial drugs is a pressing need due to the increasing incidence of microbial resistance . Compounds such as “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone” that contain a 1,2,3-triazole ring and a β-lactam ring could potentially advance medicinal chemistry due to their broad range of applications .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-9-2-3-10(6-12(9)14)13(19)17-7-11(8-17)18-15-4-5-16-18/h2-6,11H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHTJNNUYNYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl]benzotriazole](/img/structure/B2915726.png)
![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)
![Methyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2915728.png)



![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)


![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)
![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)